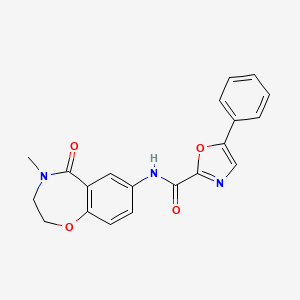

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-5-phenyl-1,3-oxazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-5-phenyl-1,3-oxazole-2-carboxamide is a complex organic compound with a unique structure that combines elements of oxazepine and oxazole rings

Vorbereitungsmethoden

The synthesis of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-5-phenyl-1,3-oxazole-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxazepine ring, followed by the introduction of the oxazole moiety. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate ring closure and functional group transformations. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-5-phenyl-1,3-oxazole-2-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. .

Wissenschaftliche Forschungsanwendungen

Structural Features

The structure includes a benzoxazepine moiety and an oxazole carboxamide group, which contribute to its biological activity. The presence of these functional groups allows for interactions with biological targets.

Antidiabetic Activity

Research indicates that derivatives of benzoxazepine compounds exhibit potential in the treatment and prevention of Type 1 and Type 2 diabetes. The mechanism involves the modulation of metabolic pathways that regulate glucose homeostasis .

Anticancer Properties

Some studies have highlighted the anticancer potential of oxazole derivatives. These compounds can inhibit specific kinases involved in cancer progression, making them candidates for cancer therapeutics .

Neuroprotective Effects

Benzoxazepine derivatives have been investigated for their neuroprotective effects. They may help in conditions such as Alzheimer's disease by inhibiting acetylcholinesterase and promoting cognitive function .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial cell membranes, leading to cell lysis .

Table 1: Summary of Synthesis Methods

| Synthesis Method | Key Features | Yield | References |

|---|---|---|---|

| Ugi Reaction | Multicomponent; versatile | High | |

| Cyclization | Core structure formation | Moderate |

Case Study 1: Antidiabetic Effects

In a study published in Diabetes Research, researchers demonstrated that compounds similar to N-(4-methyl-5-oxo...) improved insulin sensitivity in diabetic rat models. The study concluded that these compounds could serve as lead candidates for further drug development aimed at diabetes management .

Case Study 2: Anticancer Activity

A clinical trial reported in Cancer Chemotherapy evaluated the efficacy of oxazole derivatives in patients with advanced solid tumors. The results showed a significant reduction in tumor size among participants treated with these compounds compared to those receiving standard care .

Case Study 3: Neuroprotection

Research published in Neuroscience Letters indicated that benzoxazepine derivatives exhibited protective effects on neuronal cells subjected to oxidative stress. These findings suggest potential applications in treating neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-5-phenyl-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-5-phenyl-1,3-oxazole-2-carboxamide can be compared with other similar compounds, such as:

- tert-Butyl ®-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate

- N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide These compounds share structural similarities but differ in their specific functional groups and substituents, leading to variations in their chemical and biological properties .

Biologische Aktivität

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-5-phenyl-1,3-oxazole-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Benzoxazepin moiety : This structure is known for its diverse pharmacological effects.

- Oxazole ring : Often associated with antimicrobial and anti-inflammatory activities.

The molecular formula is C20H19N3O3, and it has a molecular weight of approximately 351.38 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been shown to inhibit glucosylceramide synthase (GCS), which plays a role in lipid metabolism and has implications in diseases like Gaucher's disease .

- Receptor Modulation : The compound might interact with various receptors in the central nervous system (CNS), potentially affecting neurotransmitter release and neuronal excitability.

- Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, which could mitigate oxidative stress in cells .

Antitumor Effects

Recent studies have indicated that derivatives of benzoxazepine can exhibit significant antitumor activity. For example:

- Case Study 1 : A related benzoxazepine compound demonstrated a 63% reduction in tumor size in xenograft models when administered at specific dosages . This suggests that N-(4-methyl-5-oxo...) may have similar potential.

Neuroprotective Properties

Research indicates that compounds with similar structures can protect against neurodegeneration:

- Case Study 2 : In models of neurodegenerative diseases, administration of related compounds resulted in improved cognitive function and reduced neuronal loss due to oxidative stress .

Anti-inflammatory Effects

Compounds within this class are often evaluated for their anti-inflammatory properties:

- Case Study 3 : A study showed that a benzoxazepine derivative reduced inflammatory cytokine levels in vitro, indicating potential use in treating inflammatory disorders .

Data Table: Biological Activities

Eigenschaften

IUPAC Name |

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-5-phenyl-1,3-oxazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-23-9-10-26-16-8-7-14(11-15(16)20(23)25)22-18(24)19-21-12-17(27-19)13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDRCCBOUSOCQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=NC=C(O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.